molecular formula C15H15BrN2O5 B11486251 N-[(5-bromofuran-2-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide

N-[(5-bromofuran-2-yl)methyl]-N'-(3,4-dimethoxyphenyl)ethanediamide

Cat. No.: B11486251
M. Wt: 383.19 g/mol
InChI Key: ATRZLTAYOVVGHC-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide is an organic compound that features a brominated furan ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide typically involves the reaction of 5-bromofuran-2-carboxylic acid with 3,4-dimethoxyaniline under specific conditions. One common method involves using coupling agents such as 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature . This reaction yields the desired compound with high purity and percentage yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The brominated furan ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom in the furan ring can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a furanone derivative, while substitution reactions can introduce various functional groups into the furan ring.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.

    Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The brominated furan ring and the dimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromofuran-2-yl)methyl]-3,4-dimethoxyaniline
  • N-[(5-bromofuran-2-yl)methyl]-3,4,5-trimethoxyaniline

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N’-(3,4-dimethoxyphenyl)ethanediamide is unique due to its specific combination of a brominated furan ring and a dimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H15BrN2O5

Molecular Weight

383.19 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N'-(3,4-dimethoxyphenyl)oxamide

InChI

InChI=1S/C15H15BrN2O5/c1-21-11-5-3-9(7-12(11)22-2)18-15(20)14(19)17-8-10-4-6-13(16)23-10/h3-7H,8H2,1-2H3,(H,17,19)(H,18,20)

InChI Key

ATRZLTAYOVVGHC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(O2)Br)OC

Origin of Product

United States

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